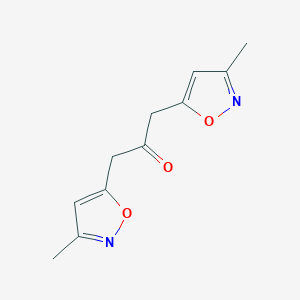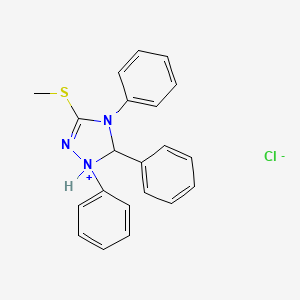
1-Butanamine, N-(3-pyridinylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanamine, N-(3-pyridinylmethylene)- is an organic compound with the molecular formula C10H14N2. It is a derivative of butanamine where the nitrogen atom is bonded to a 3-pyridinylmethylene group. This compound is of interest in various fields of chemistry and industry due to its unique structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-(3-pyridinylmethylene)- typically involves the reaction of butanamine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-Butanamine, N-(3-pyridinylmethylene)- may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to optimize yield and purity .
化学反応の分析
Types of Reactions
1-Butanamine, N-(3-pyridinylmethylene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the pyridinylmethylene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
科学的研究の応用
1-Butanamine, N-(3-pyridinylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Butanamine, N-(3-pyridinylmethylene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 1-Butanamine, N-(3-pyridinylmethylene)- include other butanamine derivatives and pyridine-containing compounds. Examples include:
- 1-Butanamine, N-methyl-
- 1-Butanamine, N-ethyl-
- Pyridine derivatives with different substituents .
Uniqueness
What sets 1-Butanamine, N-(3-pyridinylmethylene)- apart is its unique combination of the butanamine backbone with the 3-pyridinylmethylene group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
55019-90-4 |
|---|---|
分子式 |
C10H14N2 |
分子量 |
162.23 g/mol |
IUPAC名 |
N-butyl-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C10H14N2/c1-2-3-6-11-8-10-5-4-7-12-9-10/h4-5,7-9H,2-3,6H2,1H3 |
InChIキー |
SJDRSAPTSDCMCW-UHFFFAOYSA-N |
正規SMILES |
CCCCN=CC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


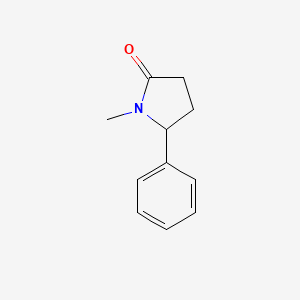
![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)
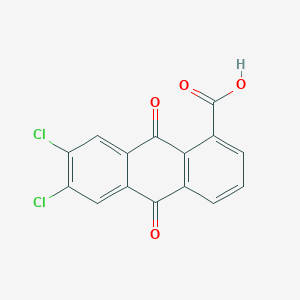
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
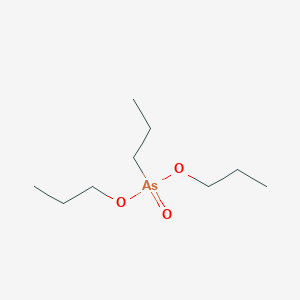
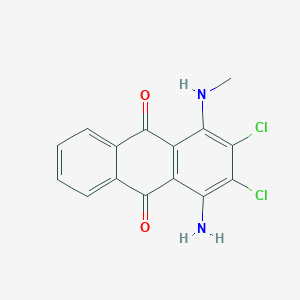
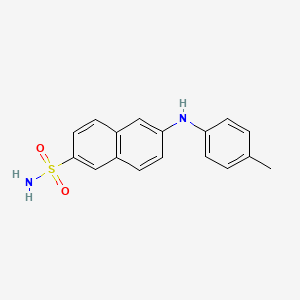
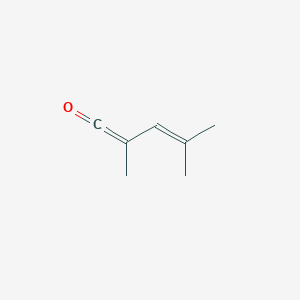
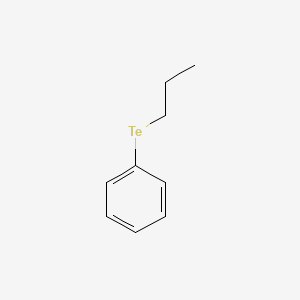
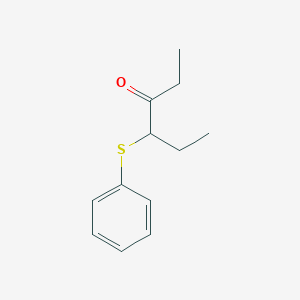
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)
